2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Catalog No.
S13707688
CAS No.
M.F
C8H9N3OS
M. Wt
195.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-...

Product Name

2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

IUPAC Name

2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethanamine

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C8H9N3OS/c9-3-1-7-10-8(11-12-7)6-2-4-13-5-6/h2,4-5H,1,3,9H2

InChI Key

WXMBNLHWRIIPKF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CCN

2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a complex organic compound characterized by the presence of a thiophene ring and an oxadiazole moiety. Its structure includes an ethylamine side chain, contributing to its potential reactivity and biological activity. The unique combination of these functional groups makes it an interesting subject for chemical and biological research. The IUPAC name reflects its structural components, indicating the specific arrangement of atoms and functional groups within the molecule.

Due to its functional groups:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The oxadiazole ring can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to diverse derivatives.

The versatility in reactivity allows for the synthesis of numerous derivatives, which can be explored for their biological activities.

Research indicates that compounds containing thiophene and oxadiazole rings exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Studies have demonstrated that certain oxadiazole derivatives possess antiproliferative effects against cancer cell lines, such as breast adenocarcinoma (MCF7) and colon cancer (HCT116) .
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially modulating their activity, which could be beneficial in therapeutic applications.

The synthesis of 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves multiple steps:

  • Formation of Oxadiazole: A thiophene derivative reacts with a hydrazine derivative to form the oxadiazole ring.
  • Amine Introduction: The resulting oxadiazole is then reacted with an appropriate alkyl halide to introduce the ethylamine side chain.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst presence can enhance yield and purity .

The unique properties of 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine lend it to various applications:

  • Pharmaceutical Development: Its potential as an active pharmaceutical ingredient or intermediate for drug synthesis is significant.
  • Material Science: The compound may be utilized in creating new materials with specific electronic or optical properties due to its unique structural features.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Studies on the interactions of this compound with biological systems are crucial for understanding its mechanism of action. Potential interaction pathways include:

  • Binding to Enzymes or Receptors: Investigating how the compound affects enzyme activity or receptor binding can elucidate its therapeutic potential.
  • Cell Line Studies: In vitro studies on cancer cell lines help assess its antiproliferative effects and identify potential pathways involved in its action .

Understanding these interactions is essential for developing targeted therapies based on this compound.

Several compounds share structural similarities with 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-(4-Methylphenyl)-1,2,4-oxadiazolContains an oxadiazole ringExhibits distinct antimicrobial activity
5-(Thiophen-2-yl)-1,3,4-thiadiazoleFeatures a thiophene and thiadiazoleKnown for its anti-inflammatory properties
3-(Furfuryl)-1,2,4-triazoleContains a triazole ringDisplays potent antifungal activity

The uniqueness of 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine lies in its specific combination of both thiophene and oxadiazole rings along with an ethylamine side chain. This configuration may offer distinct reactivity patterns and biological activities compared to other similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

195.04663309 g/mol

Monoisotopic Mass

195.04663309 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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